- Organocuprates in a novel synthesis of optically pure amino acids, Tetrahedron, 1985, 41(10), 1833-43

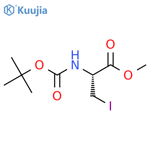

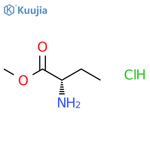

Cas no 93267-05-1 (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate structure](https://it.kuujia.com/scimg/cas/93267-05-1x500.png)

93267-05-1 structure

Nome del prodotto:methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate

Numero CAS:93267-05-1

MF:C10H19NO4

MW:217.26216340065

MDL:MFCD27578336

CID:5087941

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate

- (2S)-2-(tert-Butoxycarbonylamino)butanoic acid methyl ester

- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)

- Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate (ACI)

- (S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester

-

- MDL: MFCD27578336

- Inchi: 1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1

- Chiave InChI: RFNZPQBRSIZDHQ-ZETCQYMHSA-N

- Sorrisi: [C@@H](CC)(NC(=O)OC(C)(C)C)C(=O)OC

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 15

- Conta legami ruotabili: 6

- Complessità: 232

- XLogP3: 1.2

- Superficie polare topologica: 64.599

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1126267-1g |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 1g |

$1115 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126267-500mg |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 500mg |

$665 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126267-50mg |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 50mg |

$240 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126267-500mg |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 500mg |

$665 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1126267-250mg |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 250mg |

$455 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126267-5g |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 5g |

$4475 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749514-1g |

Methyl (s)-2-((tert-butoxycarbonyl)amino)butanoate |

93267-05-1 | 98% | 1g |

¥3633.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1126267-100mg |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 100mg |

$340 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1126267-100mg |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 100mg |

$340 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126267-250mg |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 250mg |

$455 | 2025-02-24 |

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Cuprous iodide Solvents: Diethyl ether ; rt → -60 °C

1.2 Solvents: Diethyl ether ; 30 min, -60 °C

1.3 Solvents: Diethyl ether ; 5 h, -60 °C → rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Diethyl ether ; 30 min, -60 °C

1.3 Solvents: Diethyl ether ; 5 h, -60 °C → rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Synthesis and first applications of a new chiral auxiliary (tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate), Helvetica Chimica Acta, 1995, 78(5), 1185-206

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

Riferimento

- Peptide-based inhibitors of hepatitis C virus full-length NS3 (protease-helicase/NTPase): model compounds towards small molecule inhibitors, Bioorganic & Medicinal Chemistry, 2003, 11(13), 2955-2963

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Nickel Solvents: Ethanol

Riferimento

- Approaches toward the total syntheses of astins A, B, and C, Tetrahedron Letters, 1994, 35(14), 2121-4

Metodo di produzione 5

Condizioni di reazione

Riferimento

- On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding, Journal of Organic Chemistry, 1996, 61(24), 8402-8406

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

Riferimento

- Preparation of peptide derivatives as HCV NS-3 serine protease inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → rt; 24 h, rt

Riferimento

- Preparation of N-1 branched cycloalkyl substituted imidazo[4,5-c]quinoline as immune response modifiers for treatment infections and neoplastic diseases, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [P,P-bis(1,1-dimethylethyl)-N-[(S)-(1,1-dimethylethyl)methylphosphi… Solvents: Methanol ; overnight, 3 bar, rt

Riferimento

- MaxPHOS Ligand: PH/NH Tautomerism and Rhodium- Catalyzed Asymmetric Hydrogenations, Advanced Synthesis & Catalysis, 2014, 356(4), 795-804

Metodo di produzione 9

Condizioni di reazione

Riferimento

- Lithium diorganocuprate reactions with L-serine derivatives, Tetrahedron Letters, 1984, 25(26), 2759-62

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Raw materials

- Methyllithium (1.6M in Diethyl Ether)

- Di-tert-butyl dicarbonate

- Boc-L-2-aminobutanoic acid

- Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

- L-2-Aminobutyric Acid Methyl Ester Hydrochloride

- (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate

- L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Preparation Products

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Letteratura correlata

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

93267-05-1 (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate) Prodotti correlati

- 2034399-19-2(1-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-3-[(thiophen-2-yl)methyl]urea)

- 1344427-77-5((2R)-4-(3,5-difluorophenyl)butan-2-amine)

- 2172485-15-1(tert-butyl 2-(chlorosulfonyl)methyl-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate)

- 2137613-07-9(1,3-dimethyl-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol)

- 2469029-15-8(9-hydroxy-10-(propan-2-yl)amino-1,3-diazatricyclo6.4.1.0,4,13trideca-4,6,8(13)-trien-2-one)

- 1436314-56-5((but-2-yn-1-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methyl(prop-2-yn-1-yl)amine)

- 2101206-19-1(2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE)

- 724453-98-9(Diflapolin)

- 941868-25-3(1-(5-Amino-2-methylphenyl)piperidin-2-one)

- 855272-68-3(3-(n-Butylthio)benzoyl chloride)

Fornitori consigliati

Hubei Henglvyuan Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Suzhou Genelee Bio-Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Hubei Changfu Chemical Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Changzhou Guanjia Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso